molecular formula C39H72O B14281109 Nonatriaconta-10,17,24-trien-3-one CAS No. 132139-56-1

Nonatriaconta-10,17,24-trien-3-one

Cat. No.: B14281109
CAS No.: 132139-56-1
M. Wt: 557.0 g/mol
InChI Key: VTPBFORJATVTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonatriaconta-10,17,24-trien-3-one is a long-chain alkenone with the molecular formula C₃₉H₇₂O. It is characterized by its three double bonds located at the 10th, 17th, and 24th positions, and a ketone functional group at the 3rd position. This compound is part of a class of long-chain alkenones that are primarily found in certain species of algae, particularly within the class Prymnesiophyceae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonatriaconta-10,17,24-trien-3-one typically involves the polymerization and subsequent depolymerization of long-chain hydrocarbons. One method includes the on-surface saponification followed by extraction using a chloroform-acetonitrile-water mixture and high-resolution mass spectrometry detection . This method is effective in breaking down the polymer into its monomeric constituents, allowing for the isolation of this compound.

Industrial Production Methods

Industrial production of this compound is less common due to its specific occurrence in certain algae species. extraction from these natural sources remains a viable method. The algae are cultured under controlled conditions, and the compound is extracted using organic solvents followed by purification processes .

Chemical Reactions Analysis

Types of Reactions

Nonatriaconta-10,17,24-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The double bonds and the ketone group make it susceptible to oxidation reactions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The double bonds can participate in addition reactions, leading to substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogens (e.g., Br₂) and hydrogen halides (e.g., HBr) are typical reagents for addition reactions.

Major Products Formed

    Oxidation: Oxidation of the double bonds can lead to the formation of epoxides or diols.

    Reduction: Reduction of the ketone group results in the corresponding alcohol.

    Substitution: Addition reactions across the double bonds yield halogenated or hydrogenated products.

Scientific Research Applications

Nonatriaconta-10,17,24-trien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of Nonatriaconta-10,17,24-trien-3-one involves its interaction with cellular membranes due to its long hydrophobic chain. This interaction can affect membrane fluidity and permeability. Additionally, its ketone group can participate in various biochemical reactions, potentially influencing metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Octatriaconta-16,23-dien-2-one
  • Nonatriaconta-17,24-dien-3-one

Comparison

Nonatriaconta-10,17,24-trien-3-one is unique due to its specific double bond positions and the presence of a ketone group at the 3rd position. This structural uniqueness imparts distinct chemical and physical properties compared to other long-chain alkenones .

Properties

CAS No.

132139-56-1

Molecular Formula

C39H72O

Molecular Weight

557.0 g/mol

IUPAC Name

nonatriaconta-10,17,24-trien-3-one

InChI

InChI=1S/C39H72O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-38H2,1-2H3

InChI Key

VTPBFORJATVTJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCCC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.